molecular formula C10H11F4NO B13041912 (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13041912
M. Wt: 237.19 g/mol
InChI Key: WSXZHADEXJJPSR-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral β-amino alcohol building block of significant interest in advanced organic synthesis and drug discovery. Compounds of this class are recognized for their utility in the preparation of trifluoromethylated peptidomimetics and other biologically active molecules . The incorporation of both the amino and alcohol functionalities, combined with the 3-fluoro-4-(trifluoromethyl)phenyl moiety, makes this scaffold a valuable precursor for the development of potential pharmaceuticals, as the trifluoromethyl group is known to profoundly influence a compound's metabolic stability, lipophilicity, and binding properties . Furthermore, chiral β-amino-α-trifluoromethyl alcohols have been identified as attractive candidates for application as organocatalysts in stereoselective synthesis, offering opportunities to drive asymmetric transformations . This compound is presented to the research community as a key intermediate for exploring these and other innovative applications in medicinal and synthetic chemistry.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1

InChI Key

WSXZHADEXJJPSR-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

Preparation Methods

The synthesis of (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the amino alcohol structure. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This compound can form electron donor-acceptor complexes with arylthiolate anions, which undergo an intramolecular single electron transfer reaction under visible light irradiation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on various biological pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development. In industry, it is used in the production of materials with unique properties due to the presence of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Halogen Variations: Replacing 3-F with 3-Br () increases molecular weight and density due to bromine’s larger atomic radius. Heterocyclic Analogs: The furyl-substituted compound () lacks aromatic fluorination, resulting in lower molecular weight and altered solubility.

Stereochemistry :

  • The (1S,2R) configuration is conserved in analogs with demonstrated bioactivity (e.g., ), suggesting stereoselective synthesis methods (e.g., asymmetric epoxidation in ) are critical for retaining efficacy .

Biological Activity

(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant biological activity due to its unique structural features, including an amino group and a fluorinated phenyl ring. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in drug development.

  • Molecular Formula : C10H12F4N2O
  • Molecular Weight : 237.19 g/mol
  • CAS Number : 1213367-63-5

The presence of the trifluoromethyl group enhances the compound's lipophilicity, influencing its interaction with biological targets and potentially improving its pharmacokinetic properties.

Biological Activity

Preliminary studies have indicated that (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL exhibits various biological activities:

  • Receptor Interaction : The fluorinated phenyl moiety suggests potential interactions with several biological receptors. These interactions can enhance binding affinity and selectivity, making the compound a candidate for targeting specific pathways in disease processes.
  • Pharmacological Effects : Research indicates that this compound may inhibit certain enzymes or receptors involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is essential for optimizing its biological activity. The trifluoromethyl group is known to increase the potency of various drugs by enhancing their interaction with target proteins. For instance, similar compounds with trifluoromethyl substitutions have shown improved inhibition of 5-hydroxytryptamine uptake compared to their non-fluorinated counterparts .

Interaction Studies

Interaction studies using techniques such as molecular docking and co-crystallization are critical for elucidating how (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL binds to its target proteins. These studies can reveal binding affinities and the conformational changes that occur upon binding, which are vital for understanding the compound's mechanism of action .

Case Studies

Several case studies have highlighted the potential therapeutic applications of (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL:

  • Cancer Research : In vitro studies have demonstrated that compounds structurally similar to (1S,2R)-1-Amino can effectively inhibit tumor growth by targeting specific oncogenic pathways.
  • Neuropharmacology : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Preliminary data indicate that it may modulate serotonin levels, akin to established antidepressants .

Comparative Analysis

To further understand the biological significance of (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberMolecular FormulaUnique Features
(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL1213841-18-9C10H12F3NOSContains a trifluoromethylthio group
(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL1314000–40C10H11F4NODifferent stereochemistry but similar functionality
(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL1270128–50–1C10H11F4NOStereoisomer with potentially different biological activities

This table illustrates how variations in stereochemistry and functional groups can affect biological activity and pharmacological profiles.

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